

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloroaniline

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Compound of Interest

Compound Name: 2,3-Dichloroaniline

Cat. No.: B127971

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloroaniline is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and industrial applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2,3-dichloroaniline**, including its molecular and physical properties. Detailed experimental protocols for the determination of these properties are presented, adhering to internationally recognized standards. Furthermore, this guide elucidates the known metabolic fate and toxicological mechanism of **2,3-dichloroaniline** through schematic diagrams, offering valuable insights for researchers and professionals in drug development and environmental science.

Physicochemical Properties

The fundamental physicochemical properties of **2,3-dichloroaniline** are summarized in the tables below for easy reference and comparison. These values have been compiled from various scientific sources.

Table 1: General and Molecular Properties

Property	Value	Source(s)
Chemical Name	2,3-Dichloroaniline	[1][2]
CAS Number	608-27-5	[1][2]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[1][2]
Molecular Weight	162.02 g/mol	[1][2]
Appearance	Light tan to dark gray crystals or brown solid; colorless oil	[1][3]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	20-25 °C (68-77 °F)	[4]
Boiling Point	252 °C (486 °F) at 760 mmHg	[3]
Density	1.37 - 1.383 g/cm ³ at 20-25 °C	[3][5]
Water Solubility	Insoluble	[2][6]
pKa (Predicted)	1.60 ± 0.10	[5]
LogP (Octanol-Water Partition Coefficient)	2.78	[3]
Vapor Pressure	0.02 - 0.03 mmHg at 25 °C	[6][7]
Refractive Index	1.597 at 20 °C	[8]
Flash Point	>112 °C (>234 °F) - closed cup	[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and OECD guidelines.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Procedure:

- A small amount of finely powdered **2,3-dichloroaniline** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Distillation Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Procedure:

- A small volume of **2,3-dichloroaniline** is placed in a distillation flask with a few boiling chips.
- The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Water Solubility Determination (Flask Method - OECD 105)

Principle: The flask method is suitable for substances with a solubility above 10^{-2} g/L. An excess of the substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is determined.[\[1\]](#)[\[3\]](#)

Procedure:

- An excess amount of **2,3-dichloroaniline** is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
- The mixture is centrifuged or filtered to separate the undissolved solid.
- The concentration of **2,3-dichloroaniline** in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Titration Method - OECD 112)

Principle: The dissociation constant (pKa) of an acidic or basic substance is determined by titrating a solution of the substance with a standard solution of a strong base or acid and monitoring the pH.[\[2\]](#)[\[5\]](#)[\[9\]](#)

Procedure:

- A known amount of **2,3-dichloroaniline** is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble substances).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the aniline is protonated.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Procedure:

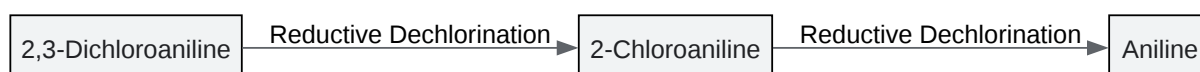
- A known amount of **2,3-dichloroaniline** is dissolved in a mixture of n-octanol and water.
- The mixture is shaken vigorously to ensure thorough partitioning and then allowed to stand for the phases to separate completely.
- The concentration of **2,3-dichloroaniline** in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
- The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Biological Fate and Toxicological Mechanism

Understanding the biological interactions of **2,3-dichloroaniline** is critical for assessing its environmental impact and potential toxicity.

Biodegradation Pathway

Under anaerobic conditions, **2,3-dichloroaniline** can undergo reductive dechlorination. The primary pathway involves the removal of a chlorine atom to form 2-chloroaniline, which is then further dechlorinated to aniline.^[10]

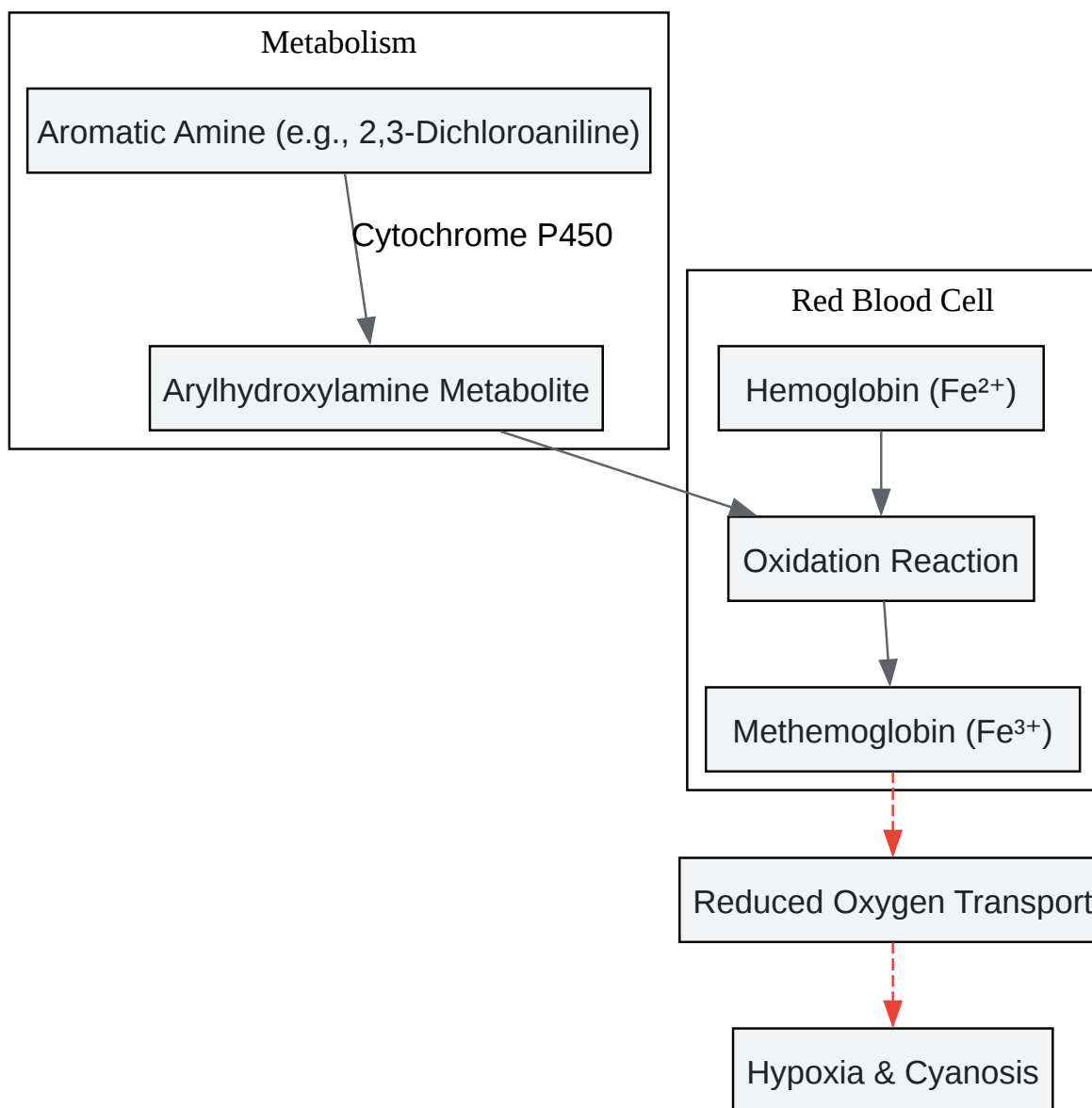


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Anaerobic biodegradation pathway of **2,3-dichloroaniline**.

Mechanism of Toxicity: Methemoglobinemia

Aromatic amines, including dichloroanilines, are known to induce methemoglobinemia. This toxic effect is not caused by the parent compound directly but by its metabolites. The aniline is metabolized to an arylhydroxylamine, which then enters red blood cells and oxidizes ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.[6]



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Logical relationship of aromatic amine-induced methemoglobinemia.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of **2,3-dichloroaniline**, complete with standardized experimental protocols for their determination. The inclusion of its anaerobic biodegradation pathway and the mechanism of its primary toxic effect, methemoglobinemia, offers a more holistic understanding of this compound. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling safer handling, more effective application, and a clearer assessment of its environmental and physiological impact.

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